molecular formula C10H13Cl2N B1426659 [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride CAS No. 29812-95-1

[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride

Cat. No.: B1426659
CAS No.: 29812-95-1
M. Wt: 218.12 g/mol
InChI Key: DDINWRVLWKQGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINWRVLWKQGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29812-95-1
Record name Cyclopropanamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29812-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

1-(2-Chlorobenzyl)cyclopropanamine HCl chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride , a specialized pharmaceutical intermediate and privileged scaffold in medicinal chemistry.

Executive Summary

1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride (CAS: 29812-95-1 / 801206-19-9) is a gem-disubstituted cyclopropane derivative featuring a primary amine and a 2-chlorobenzyl moiety at the C1 position. This structural motif serves as a critical bioisostere for α,α-dimethylphenethylamines in drug discovery, offering enhanced metabolic stability and conformational rigidity. It is primarily utilized as a building block in the synthesis of novel G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and potential antiviral agents.

Chemical Identity & Structural Analysis[1]

The compound is defined by the presence of a quaternary carbon atom within a cyclopropane ring, creating a rigid sp³ framework that restricts the conformational freedom of the attached benzyl and amine groups. This rigidity is often exploited to lock pharmacophores into bioactive conformations.

Physicochemical Constants
PropertyValue
IUPAC Name 1-[(2-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
Common Name 1-(2-Chlorobenzyl)cyclopropanamine HCl
CAS Number (HCl) 29812-95-1; 801206-19-9
Molecular Formula C₁₀H₁₃Cl₂N (Salt) / C₁₀H₁₂ClN (Free Base)
Molecular Weight 218.12 g/mol (HCl Salt) / 181.66 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
pKa (Calculated) ~8.5–9.5 (Conjugate acid of primary amine)
Melting Point >200°C (Decomposes)
Molecular Structure Visualization

The following diagram illustrates the connectivity and the specific gem-disubstitution pattern at the C1 position of the cyclopropane ring.

ChemicalStructure cluster_stereo Stereochemistry Cyclopropane Cyclopropane Ring (C3H4) C1 C1 (Quaternary) Cyclopropane->C1 Amine Primary Amine (-NH2·HCl) C1->Amine Functional Handle Linker Methylene Bridge (-CH2-) C1->Linker Scaffold Link Aryl 2-Chlorophenyl (C6H4Cl) Linker->Aryl Lipophilic Domain Note Achiral (C1 is symmetrical relative to the ring carbons)

Figure 1: Structural connectivity of 1-(2-Chlorobenzyl)cyclopropanamine HCl, highlighting the quaternary C1 center.

Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

The most robust and chemically elegant route to 1-substituted cyclopropanamines from nitriles is the Kulinkovich-Szymoniak reaction . This titanium-mediated transformation allows for the direct conversion of a nitrile to a cyclopropylamine in a single step, avoiding the multi-step Hofmann rearrangement pathways often used for simpler analogs.

Reaction Mechanism & Protocol

Principle: The reaction utilizes a Grignard reagent (Ethylmagnesium bromide) and a titanium(IV) isopropoxide catalyst to generate a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent. This species attacks the nitrile group of (2-chlorophenyl)acetonitrile.

Reagents:

  • Substrate: (2-Chlorophenyl)acetonitrile (2-Chlorobenzyl cyanide).

  • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv) in diethyl ether or THF.

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 10–20 mol%).

  • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) (Optional, for activation).

Step-by-Step Experimental Workflow

SynthesisProtocol Start Start: (2-Chlorophenyl)acetonitrile Step1 1. Catalyst Activation Mix Ti(OiPr)4 + EtMgBr (Low Temp) Forms Titanacyclopropane species Start->Step1 Step2 2. Nitrile Addition Add Nitrile slowly (-78°C to RT) Ligand exchange & Ring closure Step1->Step2 Ligand Exchange Step3 3. Hydrolysis / Workup Quench with dilute HCl or NaOH Extract Free Base Step2->Step3 Ti-Imine Hydrolysis Step4 4. Salt Formation Dissolve in Et2O/DCM Add 4M HCl in Dioxane Step3->Step4 Acidification End Final Product: 1-(2-Chlorobenzyl)cyclopropanamine HCl (Recrystallize from iPrOH) Step4->End Precipitation

Figure 2: Synthetic workflow via the Kulinkovich-Szymoniak reaction pathway.

Critical Process Parameters (CPPs):

  • Temperature Control: The formation of the titanacyclopropane species is exothermic. Initial mixing must be controlled (typically -78°C or 0°C depending on scale) to prevent runaway Grignard decomposition.

  • Moisture Sensitivity: Ti(OiPr)₄ is highly hygroscopic. All reactions must be performed under an inert Argon or Nitrogen atmosphere.

  • Quenching: The titanium emulsion can be difficult to filter. A standard workup involves adding a minimal amount of water followed by filtration over Celite, or using a Glauber’s salt (sodium sulfate decahydrate) quench.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for use in biological assays, the following analytical criteria must be met.

Proton NMR (¹H NMR) Profile (400 MHz, DMSO-d₆)
  • Aromatic Protons: Multiplet, δ 7.20 – 7.50 ppm (4H, Ar-H).

  • Amine Protons: Broad singlet, δ 8.50 – 8.80 ppm (3H, -NH₃⁺, exchangeable with D₂O).

  • Benzylic Methylene: Singlet, δ 3.05 – 3.15 ppm (2H, Ar-CH₂-C).

  • Cyclopropyl Protons: Two multiplets, δ 0.90 – 1.10 ppm (4H, cyclopropyl -CH₂-). Note: Due to the symmetry of the unsubstituted ring carbons relative to the benzyl group, these may appear as complex multiplets.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 182.07 m/z (corresponding to the ³⁵Cl isotope of the free base).

  • Isotopic Pattern: Distinct 3:1 ratio for M+H (182) and M+H+2 (184) due to the Chlorine atom.

Purity Specification
  • HPLC Purity: ≥ 98.0% (Area %).

  • Chloride Content: 16.0% – 16.5% (Theoretical for mono-HCl: 16.25%).

Applications in Drug Discovery[5]

This compound is not merely an intermediate but a strategic scaffold designed to modulate the pharmacokinetic properties of amine-containing drugs.

  • Conformational Restriction: The cyclopropane ring locks the amine and benzyl group into a specific vector, reducing the entropic penalty of binding to receptors (e.g., Dopamine D2, Serotonin 5-HT).

  • Metabolic Stability: The quaternary carbon at the α-position prevents metabolic deamination by Monoamine Oxidases (MAO), potentially extending the half-life of the drug candidate compared to its linear phenethylamine analog.

  • Bioisosterism: It serves as a bioisostere for the gem-dimethyl group found in many active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56773602, [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride. Retrieved from [Link]

  • Szymoniak, J., Felix, D., & Denis, J. M. (1994).Conversion of Nitriles into Primary Cyclopropylamines with Ethylmagnesium Bromide in the Presence of Titanium(IV) Isopropoxide.Journal of Organic Chemistry, 59(21), 6426-6428. (Foundational methodology for the synthesis of 1-substituted cyclopropylamines).
  • Bertus, P., & Szymoniak, J. (2001).New and easy route to primary cyclopropylamines from nitriles.

Technical Guide: Cyclopropylamine Derivatives as Pharmacophores in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamine (CPA) derivatives represent a privileged structural motif in modern medicinal chemistry, serving a dual function as both mechanism-based inactivators ("warheads") and conformational constraints ("scaffolds") . This guide dissects the physicochemical uniqueness of the cyclopropyl ring—specifically its


-like character and ring strain—and how these properties are exploited to inhibit flavin-dependent oxidases (LSD1, MAO) or lock ligand conformations in GPCR targets (P2Y12).

Structural & Physicochemical Properties

The utility of the cyclopropylamine moiety stems from its deviation from standard aliphatic amine behavior.[1]

The "Magic Methyl" of Ring Systems

The cyclopropane ring possesses high strain energy (~27.5 kcal/mol) and bond angles of


, significantly deviating from the ideal tetrahedral 

. This forces the carbon-carbon bonds to adopt high

-character (bent bonds/banana bonds), leaving the carbon-hydrogen bonds with significant

-character (

hybridization).
pKa Modulation and Permeability

A critical, often overlooked feature is the basicity modulation. Cyclopropylamine is significantly less basic than its acyclic analog, isopropylamine.

PropertyCyclopropylamineIsopropylamineImpact on Drug Design
Hybridization ~

character

Shorter C-C bonds (1.51 Å); increased metabolic stability of C-H bonds.
pKa (Conjugate Acid) ~9.1~10.6Lower pKa reduces the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability and oral bioavailability.
Electronic Effect Electron withdrawing (Inductive)Electron donatingCan modulate the potency of adjacent pharmacophores.

Mechanistic Pharmacology: The Dual Nature

Mode A: The "Suicide" Warhead (LSD1/MAO Inhibition)

In the context of flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B), the cyclopropylamine moiety acts as a mechanism-based inactivator .[2]

The Mechanism:

  • Substrate Mimicry: The CPA motif mimics the lysine substrate, entering the catalytic pocket.

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor initiates oxidation, abstracting an electron from the amine nitrogen.

  • Ring Opening: The resulting amine radical cation is unstable. The strain energy of the cyclopropyl ring drives a rapid homolytic ring opening, generating a reactive carbon-centered radical.

  • Covalent Adduct: This radical attacks the FAD cofactor (typically at C4a or N5), forming a stable covalent bond and irreversibly disabling the enzyme.

Diagram 1: Mechanism of LSD1 Inactivation by Cyclopropylamines

LSD1_Mechanism Substrate Cyclopropylamine Inhibitor ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical Radical Cation Intermediate ES_Complex->Radical SET (1e- transfer) to FAD RingOpen Ring-Opened C-Radical Radical->RingOpen Strain Relief (Ring Opening) Adduct Covalent FAD-Inhibitor Adduct (Irreversible) RingOpen->Adduct Covalent Bond Formation (C4a/N5)

Caption: Step-wise mechanism of suicide inhibition: SET oxidation triggers ring opening, leading to irreversible covalent modification of the FAD cofactor.

Mode B: The Rigid Scaffold (GPCR Antagonists)

In targets like the P2Y12 receptor (e.g., Ticagrelor ), the cyclopropyl group does not undergo ring opening. Instead, it serves as a bioisostere for a phenyl or isopropyl group that locks the conformation.

  • Ticagrelor Case Study: The trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group fits into a hydrophobic pocket. The cyclopropyl ring provides a rigid vector that orients the difluorophenyl group for optimal

    
    -stacking interactions, which would be entropically unfavorable with a flexible alkyl chain.
    

Synthetic Methodologies: The Kulinkovich-de Meijere Reaction

While the Curtius rearrangement is a classic route, the Kulinkovich-de Meijere reaction is the modern "power tool" for medicinal chemists, allowing the direct conversion of amides or nitriles into cyclopropylamines using Grignard reagents and Titanium(IV).

Diagram 2: Synthetic Decision Tree

Synthesis_Workflow Start Target: Chiral Cyclopropylamine Precursor Available Precursor? Start->Precursor Acid Carboxylic Acid Precursor->Acid Acid Route Amide Amide / Nitrile Precursor->Amide Amide Route Curtius Curtius Rearrangement (DPPA / tBuOH) Acid->Curtius Kulinkovich Kulinkovich-de Meijere (Ti(OiPr)4 / EtMgBr) Amide->Kulinkovich Product Protected CPA Curtius->Product Kulinkovich->Product

Caption: Selection of synthetic route based on starting material availability. The Kulinkovich route offers direct access from amides.

Experimental Protocols

Protocol: Synthesis via Kulinkovich-de Meijere

Objective: Synthesis of N-benzyl-1-substituted cyclopropylamine from an amide.

Reagents:

  • N,N-Dialkylamide (substrate)[3]

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Boron trifluoride etherate (BF3·OEt2)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Titanium Complex: Add the amide (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) to anhydrous THF. Cool to 0°C.

  • Grignard Addition: Slowly add EtMgBr (2.2 equiv) via syringe pump over 1 hour. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.

  • Exchange: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Lewis Acid Activation: Cool back to 0°C. Add BF3·OEt2 (2.0 equiv) dropwise. This step facilitates the ring closure to the aminocyclopropane.

  • Quench: Carefully quench with 10% NaOH solution.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (typically Hexane/EtOAc) is required to separate the diastereomers if a substituted Grignard was used.

Protocol: LSD1 Inhibition Assay (Amplex Red Coupled)

Objective: Determine


 of a cyclopropylamine derivative against LSD1.

Principle: LSD1 demethylates H3K4me2, producing formaldehyde and hydrogen peroxide (


). Peroxidase converts 

and Amplex Red into highly fluorescent resorufin.

Reagents:

  • Recombinant Human LSD1 (0.5 - 2 nM final)

  • Substrate: H3K4me2 peptide (20

    
    M)
    
  • Amplex Red Reagent (50

    
    M)
    
  • Horseradish Peroxidase (HRP)

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.

Workflow:

  • Pre-incubation: Incubate LSD1 enzyme with the test compound (serial dilutions in DMSO) for 30 minutes at room temperature. Note: Because CPAs are mechanism-based inhibitors, pre-incubation allows time for the covalent adduct to form.

  • Reaction Start: Add the master mix containing H3K4me2 peptide, Amplex Red, and HRP.

  • Kinetics: Measure fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion of the curve. Normalize to DMSO control (100% activity).

  • Curve Fitting: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Structural Basis for LSD1 Inhibition: Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Source: Biochemistry (ACS). URL:[Link]

  • Kulinkovich Reaction Review: Title: The Kulinkovich Reaction on Lactones.[5] A Convenient Approach to Functionalized Cyclopropanols.[5] Source: Organic Chemistry Portal / Synthesis. URL:[Link]

  • Ticagrelor Pharmacology: Title: Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile.[6] Source: ScienceOpen / Clin Pharmacokinet. URL:[Link]

  • Cyclopropylamine in Drug Design: Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][7] Source: ResearchGate.[8][9] URL:[Link]

  • LSD1 Mechanism of Action: Title: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][10] Source: PubMed / NIH. URL:[Link]

Sources

Technical Monograph: Solubility & Stability Characterization of [1-(2-Chlorobenzyl)cyclopropyl]amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Profile of [1-(2-Chlorobenzyl)cyclopropyl]amine HCl Content Type: Technical Monograph & Characterization Guide

Executive Summary

[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride (CAS: 801206-19-9) is a specialized building block utilized in the synthesis of CNS-active agents, particularly those targeting monoamine transporters and GPCRs. As a primary amine hydrochloride salt incorporating a gem-disubstituted cyclopropyl ring, its physicochemical profile is dominated by the interplay between the lipophilic 2-chlorobenzyl moiety and the hydrophilic, ionizable ammonium headgroup.

This guide provides a comprehensive technical analysis of its solubility and stability, derived from structural activity relationships (SAR) of cyclopropylamine scaffolds. It details the critical experimental protocols required to empirically validate these properties, serving as a definitive manual for researchers handling this compound in pre-formulation and medicinal chemistry campaigns.

Chemical Identity & Physicochemical Basis

To understand the solubility and stability behavior, we must first analyze the structural determinants of the molecule.

PropertyDetail
IUPAC Name 1-[(2-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
Molecular Formula C₁₀H₁₂ClN[1] · HCl
Molecular Weight 218.12 g/mol (Salt); 181.66 g/mol (Free Base)
Core Scaffold gem-Disubstituted Cyclopropane (Quaternary Carbon at C1)
Key Functional Groups Primary Amine (Ionizable), 2-Chlorobenzyl (Lipophilic/Steric), Cyclopropyl (Strain)
Predicted pKa ~8.5 – 9.2 (Cyclopropylamines are typically less basic than aliphatic amines due to increased s-character in the C-N bond).
Structural Implications on Stability
  • Cyclopropyl Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While generally stable, the gem-disubstitution at the benzylic position (C1) creates a quaternary center that sterically protects the amine but may influence ring-opening kinetics under forcing acidic conditions.

  • Amine Functionality: As a primary amine, the free base is susceptible to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂). The HCl salt form mitigates this risk by protonating the nitrogen, significantly enhancing solid-state stability.

  • Hygroscopicity: Hydrochloride salts of low-molecular-weight amines are frequently hygroscopic or deliquescent. Moisture uptake can catalyze hydrolysis or induce physical instability (caking).

Solubility Profile

The solubility of [1-(2-Chlorobenzyl)cyclopropyl]amine HCl is pH-dependent, following a classic Henderson-Hasselbalch profile for a weak base salt.

Aqueous Solubility (Predicted)
  • Acidic Media (pH 1.2 - 6.8): High solubility (>10 mg/mL). The compound exists predominantly as the cationic ammonium species (

    
    ), which is highly solvated by water.
    
  • Basic Media (pH > 9.0): Sharp decrease in solubility. As the pH approaches and exceeds the pKa, the equilibrium shifts to the neutral free base (

    
    ). The lipophilic 2-chlorobenzyl group drives precipitation of the free base, which is likely an oil or low-melting solid.
    
Organic Solvent Solubility
  • Protophilic Solvents (DMSO, Methanol, Ethanol): Highly soluble (>20 mg/mL). These are the preferred solvents for stock solution preparation.

  • Aprotic/Non-polar Solvents (DCM, Ethyl Acetate, Hexane): The HCl salt is practically insoluble. To extract the compound into these solvents, it must first be converted to the free base (e.g., via NaHCO₃ wash).

Biorelevant Media
  • FaSSIF/FeSSIF: Solubility will remain high due to the acidic microenvironment often maintained by the salt, though interaction with bile salts (taurocholate) may form complex ion pairs, potentially altering dissolution rates.

Visualization: Solubility Workflow

SolubilityWorkflow Start Start: Solid HCl Salt Solvent Select Solvent System Start->Solvent Aqueous Aqueous Buffer (pH 1.2 - 7.4) Solvent->Aqueous Biorelevant Organic Organic (DMSO/MeOH) Solvent->Organic Stock Prep Measure Equilibrate (24h, 25°C) Filter & HPLC Assay Aqueous->Measure Organic->Measure Result Determine Thermodynamic Solubility Measure->Result

Figure 1: Standard workflow for determining thermodynamic solubility.

Stability Profile

Stability is categorized into Solid-State (storage) and Solution-State (handling) stability.

Solid-State Stability
  • Thermal: The HCl salt is expected to have a high melting point (>150°C) and good thermal stability. However, the gem-disubstituted cyclopropane can undergo thermal rearrangement at very high temperatures (>200°C).

  • Photostability: The chlorobenzyl moiety can be susceptible to homolytic C-Cl bond cleavage under intense UV irradiation, though this is a minor pathway in solid form.

  • Hygroscopicity (Critical Risk): As an HCl salt, the material will absorb atmospheric moisture.

    • Risk: Deliquescence leads to hydrolysis and difficulty in handling.

    • Mitigation: Store in a desiccator or under inert gas (Nitrogen/Argon).

Solution-State Stability (Stress Testing)
Stress ConditionExpected OutcomeMechanism
Acid (0.1N HCl, 60°C) Stable. The ammonium form is resistant to acid hydrolysis. Cyclopropyl ring opening requires stronger acids or specific nucleophiles.
Base (0.1N NaOH, 60°C) Physically Unstable. Immediate precipitation of the free base. Chemical degradation is slow, but oxidation risk increases.
Oxidative (3% H₂O₂) Labile. Primary amines are prone to N-oxidation (

or

) and oxidative deamination.
Photolytic (UV/Vis) Moderately Labile. Potential for benzylic radical formation or dechlorination over extended exposure.
Visualization: Degradation Pathways

DegradationPathways Parent [1-(2-Chlorobenzyl)cyclopropyl]amine HCl Oxidation N-Oxidation / Hydroxylamine Parent->Oxidation H2O2 / Air (Slow) RingOpen Cyclopropane Ring Opening (Strong Acid/Nucleophile) Parent->RingOpen Conc. HCl / Heat Dechlor Dechlorination (Photolytic) Parent->Dechlor UV Light

Figure 2: Potential degradation pathways under stress conditions.

Experimental Protocols

To generate the specific profile for your batch, the following protocols are mandatory.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 1.2, 4.5, and 6.8.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the respective buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Check for undissolved solid (add more compound if fully dissolved).

  • Analysis: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Note: Construct a calibration curve using a DMSO stock solution.

Protocol B: Forced Degradation Study (Stability Indication)

Objective: Identify degradation products and establish shelf-life limits.

  • Sample Prep: Prepare a 1 mg/mL solution in Water/Acetonitrile (50:50).

  • Stress Conditions:

    • Acid: Add 1N HCl (1:1 v/v), heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (1:1 v/v), heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ (1:1 v/v), ambient temp for 4 hours.

  • Quenching: Neutralize acid/base samples; reduce peroxide samples with sodium metabisulfite.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B). 5% B to 95% B over 10 mins.

    • Detection: UV 220 nm (Amine) and 254 nm (Aromatic).

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage conditions are recommended to maintain >98% purity over 12 months.

  • Storage Temperature: -20°C (Long-term); 2-8°C (Short-term working stocks).

  • Atmosphere: Store under Argon or Nitrogen. The primary amine is sensitive to CO₂ (carbamate formation).

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Physicochemical Properties and Drug Design).
  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582-612. (Discusses cyclopropylamine stability and pKa modulation). Link

  • PubChem Compound Summary. (2024). [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride (CID 56773602).[2] National Center for Biotechnology Information. Link[2]

Sources

Methodological & Application

Synthesis of [1-(2-Chlorobenzyl)cyclopropyl]amine via Curtius Degradation: A Detailed Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Cyclopropylamines are privileged structural motifs in modern drug discovery, valued for imparting conformational rigidity, metabolic stability, and unique pharmacological properties to therapeutic agents.[1][2][3] This application note provides a comprehensive, field-tested guide for the multi-step synthesis of [1-(2-Chlorobenzyl)cyclopropyl]amine, a key building block for various advanced pharmaceutical intermediates. The synthetic strategy hinges on the robust and reliable Curtius rearrangement, a classic name reaction for converting carboxylic acids into primary amines with one less carbon atom.[4][5] We present detailed, step-by-step protocols, from the synthesis of the requisite carboxylic acid precursor to the final amine hydrochloride salt. This guide emphasizes the causality behind experimental choices, critical safety considerations for hazardous reagents like sodium azide, and troubleshooting insights to ensure reproducible, high-yield outcomes for researchers in drug development and process chemistry.

The Strategic Importance of Cyclopropylamines in Drug Design

The cyclopropyl group is more than just a small carbocycle; its inherent ring strain and unique electronic properties make it a powerful tool in medicinal chemistry.[1][3] When incorporated into drug candidates, the cyclopropylamine moiety can:

  • Enhance Potency: By locking rotatable bonds, it can fix a molecule into a bioactive conformation, improving binding affinity to biological targets.

  • Improve Metabolic Stability: The cyclopropyl ring is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can extend a drug's half-life.[2]

  • Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).

The target molecule, [1-(2-Chlorobenzyl)cyclopropyl]amine, is a valuable intermediate, combining the benefits of the cyclopropylamine core with a substituted benzyl group, allowing for further functionalization in the development of novel therapeutics such as enzyme inhibitors and CNS-acting agents.[1][6]

Mechanism Spotlight: The Curtius Rearrangement

The Curtius rearrangement, first reported by Theodor Curtius in 1885, is the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[7][8] The isocyanate is a highly versatile intermediate that can be trapped by various nucleophiles to yield primary amines, carbamates, or ureas.[5][9]

While early mechanistic proposals suggested a two-step process involving an acyl nitrene intermediate, modern research and computational studies strongly support a concerted mechanism.[7][10][11] In this concerted pathway, the migration of the R-group and the expulsion of dinitrogen gas occur simultaneously, avoiding the formation of a highly reactive, indiscriminate nitrene.[7][12] This concerted nature is crucial as it ensures the complete retention of configuration at the migrating carbon center, a vital feature for stereospecific synthesis.[5][9]

G A Carboxylic Acid R-COOH B Acyl Azide R-CON₃ A->B 1. Activation (e.g., SOCl₂) 2. NaN₃ or DPPA C Isocyanate R-N=C=O B->C Heat (Δ) Concerted Rearrangement (- N₂) D Carbamic Acid R-NHCOOH C->D H₂O (Hydrolysis) E Primary Amine R-NH₂ D->E

Caption: The concerted mechanism of the Curtius Rearrangement.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process to ensure high purity and scalability. It begins with the C-alkylation of a cyclopropane precursor, followed by saponification to yield the key carboxylic acid intermediate. This intermediate is then subjected to the Curtius degradation, strategically employing a tert-Butyloxycarbonyl (Boc) protecting group for facile purification, and concluding with deprotection to afford the target amine as a stable hydrochloride salt.

G start Ethyl cyclopropanecarboxylate inter1 Alkylated Ester Intermediate start->inter1 1. LDA, THF, -78 °C 2. 2-Chlorobenzyl bromide inter2 1-(2-Chlorobenzyl)cyclopropane carboxylic Acid inter1->inter2 NaOH, EtOH/H₂O Reflux inter3 Boc-Protected Amine inter2->inter3 Curtius Rearrangement (via Acyl Azide) in presence of t-BuOH product [1-(2-Chlorobenzyl)cyclopropyl] amine HCl inter3->product HCl in Et₂O or Dioxane Deprotection

Caption: Overall workflow for the synthesis of the target amine salt.

Experimental Protocols

Part A: Synthesis of 1-(2-Chlorobenzyl)cyclopropanecarboxylic Acid (Precursor)

Step A1: Alkylation of Ethyl Cyclopropanecarboxylate

  • Rationale: This step constructs the core carbon skeleton. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the α-carbanion of the ester at low temperatures, minimizing self-condensation. The reaction is run at -78 °C to ensure kinetic control and prevent unwanted side reactions.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

    • Add a solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF (50 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add a solution of 2-chlorobenzyl bromide (1.05 eq) in anhydrous THF (50 mL) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel chromatography to yield ethyl 1-(2-chlorobenzyl)cyclopropanecarboxylate as a colorless oil.

Step A2: Saponification to the Carboxylic Acid

  • Rationale: Standard ester hydrolysis under basic conditions (saponification) is employed to generate the carboxylic acid required for the Curtius rearrangement.

  • Procedure:

    • Dissolve the purified ester from Step A1 (1.0 eq) in a mixture of ethanol (150 mL) and water (50 mL).

    • Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the acidified solution with ethyl acetate (3 x 100 mL), dry the combined organic layers over sodium sulfate, and concentrate to yield the product.

Part B: Synthesis of [1-(2-Chlorobenzyl)cyclopropyl]amine Hydrochloride

Step B1: Curtius Rearrangement and Boc-Protection

  • Rationale: This one-pot procedure converts the carboxylic acid into a stable, Boc-protected amine.[13] The acid is first activated as a mixed anhydride using ethyl chloroformate.[13] Subsequent reaction with sodium azide forms the acyl azide intermediate in situ. Upon gentle heating, the azide rearranges to the isocyanate, which is immediately trapped by tert-butanol (present in the refluxing solvent) to form the thermally stable and easily purifiable Boc-carbamate.[7][14]

  • Procedure:

    • EXTREME CAUTION: This step involves sodium azide, which is highly toxic, and the formation of a potentially explosive acyl azide intermediate. Perform this reaction in a well-ventilated chemical fume hood behind a blast shield. Avoid contact with acids and metals.[15][16]

    • To a mechanically stirred solution of the carboxylic acid from Step A2 (1.0 eq) in anhydrous acetone (250 mL), add triethylamine (1.3 eq) dropwise at -5 °C.

    • After stirring for 15 minutes, add ethyl chloroformate (1.5 eq) dropwise, keeping the temperature below 0 °C. Stir the resulting mixture for an additional 2 hours at this temperature.

    • In a separate flask, dissolve sodium azide (1.8 eq) in water (50 mL). Add this aqueous solution dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir for another hour at 0 °C. Transfer the mixture to a separatory funnel and add ice-cold water (200 mL). Extract the product with toluene (2 x 150 mL).

    • Carefully combine the organic extracts (which now contain the acyl azide) and dry over anhydrous sodium sulfate for 30 minutes. Note: Do not concentrate the solution.

    • Decant the dried toluene solution into a flask equipped with a reflux condenser. Add tert-butanol (5.0 eq) and heat the solution to reflux (approx. 80-90 °C). Vigorous nitrogen evolution will be observed.

    • Maintain reflux for 12-16 hours until gas evolution ceases and TLC/LCMS analysis confirms the formation of the Boc-carbamate.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl [1-(2-chlorobenzyl)cyclopropyl]carbamate.

Step B2: Deprotection to the Amine Hydrochloride

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions to liberate the primary amine. Using a solution of HCl in an anhydrous solvent like diethyl ether or dioxane precipitates the amine as its stable and non-hygroscopic hydrochloride salt, simplifying isolation.[13]

  • Procedure:

    • Dissolve the purified Boc-carbamate from Step B1 (1.0 eq) in a minimal amount of anhydrous diethyl ether (or methanol for better solubility if needed).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5.0 eq) or diethyl ether.

    • A white precipitate should form immediately. Stir the resulting slurry at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any impurities.

    • Dry the solid under high vacuum to yield [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride as a white to off-white crystalline solid.

Data Summary & Expected Outcomes

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Expected YieldKey Characterization Notes
1-(2-Chlorobenzyl)cyclopropanecarboxylic AcidA2C₁₁H₁₁ClO₂210.6675-85% (over 2 steps)¹H NMR shows characteristic cyclopropyl and aromatic protons. MS (ESI-) confirms [M-H]⁻ at 209.7.
tert-butyl [1-(2-chlorobenzyl)cyclopropyl]carbamateB1C₁₅H₂₀ClNO₂281.7870-80%¹H NMR shows a characteristic singlet for the Boc group at ~1.4 ppm. MS (ESI+) confirms [M+H]⁺ at 282.8.
[1-(2-Chlorobenzyl)cyclopropyl]amine HClB2C₁₀H₁₃Cl₂N218.1290-98%Water-soluble solid. ¹H NMR shows a downfield shift of protons adjacent to the amine. MS (ESI+) confirms free base [M+H]⁺ at 182.7.[17]

Critical Safety & Handling Precautions

  • Sodium Azide (NaN₃): Highly toxic (fatal if swallowed or in contact with skin) and must be handled with extreme care.[15][18][19] It can form highly explosive heavy metal azides; never allow it to contact metal spatulas or drain pipes.[16] Contact with acid liberates highly toxic and explosive hydrazoic acid gas (HN₃).[15][19] Always weigh and handle in a fume hood, wearing appropriate PPE (double gloves, lab coat, safety goggles).[20]

  • Acyl Azides: These intermediates are potentially explosive and should not be isolated or heated aggressively. The protocol is designed for in situ generation and use. Always work behind a blast shield during the rearrangement step.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

  • Reagent Handling: All other reagents (chlorinated solvents, strong acids, bases) should be handled with appropriate engineering controls and personal protective equipment as detailed in their respective Safety Data Sheets (SDS).

References

  • Wikipedia. Curtius rearrangement. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Pore, V. S., & Ghosh, A. K. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

  • BYJU'S. Mechanism of Curtius Rearrangement. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Office of Research Safety, University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • Yale Environmental Health & Safety. Sodium Azide. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium azide. [Link]

  • Talele, T. T. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • Hong, K. B., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Barluenga, J., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Organic Reaction Data. Curtius Rearrangement - Common Conditions. [Link]

  • Ghosh, A. K., & Pore, V. S. (2020). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Kirmse, W., & Eustace, S. J. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]

  • ResearchGate. The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development. [Link]

  • Kirmse, W., & Eustace, S. J. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ACS Publications. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. [Link]

  • ResearchGate. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Google Patents.
  • PubChem. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Application Note: Precision Synthesis and Utilization of 1-(2-Chlorobenzyl)cyclopropylamine in HCV NS5B Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The transition from interferon-based therapies to Direct-Acting Antivirals (DAAs) has revolutionized Hepatitis C Virus (HCV) treatment. Among the targets, the NS5B RNA-dependent RNA polymerase remains critical due to its essential role in viral replication.[1][2][3][4]

This guide focuses on 1-(2-Chlorobenzyl)cyclopropylamine , a high-value pharmacophore used in the synthesis of Thumb Site II non-nucleoside inhibitors (NNIs) . Unlike nucleoside analogs (e.g., Sofosbuvir) that target the active site, Thumb Site II inhibitors (such as analogs of Lomibuvir or Filibuvir) bind allosterically.[1] They stabilize the polymerase in a "closed," inactive conformation, preventing the transition from initiation to elongation.[1]

Why This Intermediate?
  • Conformational Restriction: The gem-disubstituted cyclopropyl ring locks the amine in a rigid orientation, reducing the entropic penalty upon binding to the NS5B hydrophobic pocket.[1]

  • Hydrophobic Targeting: The 2-chlorobenzyl moiety is specifically designed to occupy a lipophilic cleft in the Thumb domain, often interacting with residues like Leu419 and Met423.[1] The ortho-chloro substitution provides both steric bulk and halogen-bonding potential.

Chemical Structure & Retrosynthetic Logic[1]

To understand the utility of this intermediate, we must visualize its placement within a typical NS5B inhibitor scaffold.[1]

G Target HCV NS5B Polymerase (Thumb Site II) Inhibitor Allosteric Inhibitor (e.g., Thiophene/Indole Core) Inhibitor->Target Locks Conformation Core Heteroaromatic Core (Scaffold) Core->Inhibitor Forms Linker Amide Linker (H-Bond Donor) Linker->Core Connects to Pharmacophore 1-(2-Chlorobenzyl) cyclopropylamine Pharmacophore->Linker Provides Hydrophobic Anchor

Figure 1: Structural logic of Thumb Site II Inhibitors. The cyclopropylamine moiety acts as the critical "anchor" into the allosteric pocket.[1]

Protocol A: Synthesis of 1-(2-Chlorobenzyl)cyclopropylamine[1]

While traditional routes involve the Curtius rearrangement of carboxylic acids, we recommend the Kulinkovich-Szymoniak Reaction .[1] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents.[5] It is superior in atom economy and reduces step count.

Materials
  • Substrate: (2-Chlorophenyl)acetonitrile (CAS: 2856-63-5)

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether[1]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4][1]

  • Lewis Acid: Boron trifluoride etherate (BF3[1]·OEt2)

  • Solvent: Anhydrous THF and Diethyl Ether[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solution Preparation: Charge the flask with (2-Chlorophenyl)acetonitrile (10 mmol, 1.51 g) and Ti(OiPr)4 (11 mmol, 3.2 mL) in anhydrous THF (40 mL).

  • Grignard Addition (The Critical Step):

    • Cool the mixture to -78°C (dry ice/acetone bath).

    • Add EtMgBr (22 mmol, 7.4 mL) dropwise over 30 minutes. Note: The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane intermediate.[1]

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Lewis Acid Activation:

    • Add BF3[5]·OEt2 (22 mmol, 2.8 mL) dropwise.[1]

    • Reflux the mixture gently for 2 hours. This step facilitates the ring closure and amine formation.[5]

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with 10% NaOH (20 mL) followed by water (20 mL).

    • Filter the resulting titanium salts through a Celite pad. Wash the pad with diethyl ether.

    • Extract the filtrate with diethyl ether (3 x 50 mL).

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Purification: The crude amine is often an oil. Purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1) or isolate as the hydrochloride salt by treating the ethereal solution with 2M HCl in ether.

Yield Expectation: 65–75% isolated yield.

Protocol B: Coupling to the NS5B Inhibitor Scaffold[2]

Once the intermediate is synthesized, it must be coupled to the core scaffold (typically a carboxylic acid).[1] The following protocol uses HATU, which is preferred for sterically hindered amines like cyclopropylamines.[1]

Materials
  • Amine: 1-(2-Chlorobenzyl)cyclopropylamine (HCl salt)[6]

  • Scaffold: Representative Core: 3-Amino-5-phenylthiophene-2-carboxylic acid (or similar proprietary core)

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF

Workflow Diagram

Synthesis Start Scaffold Acid (R-COOH) Activation Activation (HATU, DIPEA, DMF) Start->Activation Amine 1-(2-Chlorobenzyl) cyclopropylamine Coupling Amide Bond Formation (RT, 12h) Amine->Coupling Activation->Coupling Workup Aq. Workup & HPLC Coupling->Workup Final NS5B Inhibitor Workup->Final

Figure 2: Amide coupling workflow for NS5B inhibitor generation.

Methodology
  • Activation: In a vial, dissolve the Carboxylic Acid Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow.

  • Coupling: Add 1-(2-Chlorobenzyl)cyclopropylamine HCl (1.1 equiv).

    • Critical Check: If the amine is a salt, ensure enough DIPEA is present to neutralize the HCl (total DIPEA should be ~4-5 equiv if using amine salt).[1]

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Isolation:

    • Dilute with EtOAc (50 mL).[1]

    • Wash with sat.[1] LiCl (to remove DMF), sat.[1] NaHCO3, and brine.[1]

    • Concentrate and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quality Control & Validation Data

To ensure the integrity of the intermediate before coupling, the following analytical parameters must be met.

Table 1: Analytical Specifications for 1-(2-Chlorobenzyl)cyclopropylamine[1]
ParameterSpecificationMethodRationale
Appearance Pale yellow oil or white solid (HCl salt)VisualOxidation leads to darkening.
1H NMR Cyclopropyl protons:

0.6–1.0 ppm (m, 4H)Benzyl CH2:

2.8–3.0 ppm (s, 2H)Aromatic:

7.1–7.5 ppm (m, 4H)
400 MHz DMSO-d6Confirms gem-disubstitution pattern.[1]
Purity (HPLC) > 98.0% (AUC)C18, 254 nmImpurities compete for the coupling agent.[1]
Water Content < 0.5%Karl FischerWater hydrolyzes HATU, reducing yield.[1]

Mechanism of Action: The "Thumb Clamp"[2]

Understanding the biological impact is crucial for optimizing the synthesis.

  • Binding Event: The inhibitor enters the "Thumb Site II" allosteric pocket of the HCV NS5B polymerase.[7]

  • The Role of the Amine: The 1-(2-chlorobenzyl)cyclopropyl group wedges into a hydrophobic cavity formed at the base of the thumb domain.

  • The Effect: This binding prevents the "Fingertips" loop from interacting with the Thumb, locking the enzyme in a closed state.[1][2] It effectively stops the enzyme from accepting new RNA templates (initiation inhibition).[1]

References
  • Primary Synthesis Method (Kulinkovich-Szymoniak): Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793.[1]

  • NS5B Inhibitor Context (Thumb Site II): Beaulieu, P. L. (2007).[1] Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of hepatitis C. Current Opinion in Investigational Drugs, 8(8), 614-634.[1]

  • Structural Biology of NS5B: Di Marco, S., et al. (2005).[1] Allosteric Inhibition of Hepatitis C Virus NS5B Polymerase: Target Site Identification and Structural Basis of Resistance.[7] Journal of Biological Chemistry, 280, 29765-29770.[1]

  • General Cyclopropylamine Synthesis Review: Wong, A. (2019). Synthetic Methods towards 1-Substituted Cyclopropylamines.[5] University of Toronto Electronic Theses & Dissertations.

Sources

Preparation of anti-MRSA agents using chlorobenzyl cyclopropylamine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols and biological evaluation workflows for incorporating 4-chlorobenzyl cyclopropylamine moieties into anti-MRSA (Methicillin-resistant Staphylococcus aureus) drug candidates. The cyclopropylamine group is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability (blocking CYP450 dealkylation) and rigid vector orientation compared to acyclic alkyl chains. When coupled with a chlorobenzyl group, the resulting secondary amine serves as a potent hydrophobic tail, enhancing bacterial membrane permeation and enzyme binding affinity. This guide covers the reductive amination synthesis of the building block, its coupling to active cores, and phenotypic screening against MRSA.

Module 1: Chemical Synthesis of the Building Block

Objective: Synthesis of N-(4-chlorobenzyl)cyclopropanamine via Reductive Amination.

Rationale & Mechanism

Direct alkylation of cyclopropylamine with benzyl halides often leads to over-alkylation (tertiary amines). Reductive amination is preferred for its selectivity. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is mild, allowing the imine to form in situ without reducing the aldehyde starting material, thus minimizing side products.

Reagents & Equipment
  • Reactants: 4-Chlorobenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq).

  • Reagents: Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (AcOH, catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Purification: Flash Chromatography (SiO2, Hexane/EtOAc).

Step-by-Step Protocol
  • Imine Formation:

    • In a dry 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (14.06 g, 100 mmol) in DCE (100 mL).

    • Add cyclopropylamine (6.85 g, 120 mmol) dropwise.

    • Critical Step: Add Glacial Acetic Acid (0.5 mL). The acid catalyzes imine formation.

    • Stir at room temperature (RT) for 2 hours under Nitrogen atmosphere. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H2).

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (100 mL). Stir for 30 mins until gas evolution ceases.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify residue via silica gel column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

    • Yield Expectation: 85-92% as a colorless oil.

Quality Control Criteria:

  • 1H NMR (400 MHz, CDCl3): Diagnostic doublet at ~7.3 ppm (aromatic), singlet at ~3.8 ppm (benzylic CH2), and multiplet at ~2.1 ppm (cyclopropyl CH).

  • LCMS: [M+H]+ = 182.07 (consistent with Cl isotope pattern).

Module 2: Visualization of Synthetic Workflow

SynthesisWorkflow Reactants 4-Cl-Benzaldehyde + Cyclopropylamine Imine Imine Intermediate (In Situ) Reactants->Imine DCE, RT, 2h Reduction Reduction (STAB + AcOH) Imine->Reduction NaBH(OAc)3, 0°C to RT Workup Quench (NaHCO3) & Extraction Reduction->Workup 16h Product N-(4-chlorobenzyl) cyclopropanamine Workup->Product Purification

Caption: Figure 1. One-pot reductive amination workflow for the synthesis of the secondary amine building block.

Module 3: Derivatization (Coupling to Active Core)

Context: The secondary amine synthesized in Module 1 is rarely the drug itself; it is the "tail" attached to a scaffold (e.g., fluoroquinolone, benzimidazole, or amide core).

Protocol: Amide Coupling (General Procedure)

  • Dissolve the Carboxylic Acid Core (e.g., N-acetyl-phenylalanine or a heterocyclic acid) (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the acid.

  • Add N-(4-chlorobenzyl)cyclopropanamine (1.1 eq).

  • Stir at RT for 4–6 hours.

  • Precipitate with water or extract with EtOAc.

Module 4: Biological Evaluation (Anti-MRSA Potency)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Standards & Controls
  • Strain: Staphylococcus aureus ATCC 43300 (MRSA) and ATCC 29213 (MSSA - Quality Control).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Positive Control: Vancomycin or Linezolid.

  • Negative Control: DMSO (solvent control).[1]

Assay Protocol (CLSI M07-A10 Compliant)
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve starting inoculum.

  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of Test Compound (2x desired top concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Add 50 µL of diluted bacterial inoculum to wells 1–11. Final volume = 100 µL.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

    • Readout: MIC is the lowest concentration with no visible growth (turbidity).

Data Interpretation Table
Compound IDR-Group (Core)MIC (µg/mL) vs MRSA (ATCC 43300)Interpretation
Control Vancomycin0.5 - 2.0Valid Assay
CBCA-01 Benzamide> 64Inactive
CBCA-02 Indole-3-acetyl4.0Moderate Activity
CBCA-03 Fluoroquinolone0.25Highly Potent

Module 5: Mechanism of Action Decision Tree

Once a "hit" (MIC < 4 µg/mL) is identified, the mechanism must be validated to ensure it is not simply a membrane detergent.

BioDecisionTree Hit Hit Compound (MIC < 4 µg/mL) Hemolysis Hemolysis Assay (RBC Toxicity) Hit->Hemolysis Membrane Membrane Potential (DiSC3(5) Assay) Hemolysis->Membrane <5% Lysis Discard Discard (Non-specific Toxicity) Hemolysis->Discard >10% Lysis TimeKill Time-Kill Kinetics (Bactericidal vs Static) Membrane->TimeKill Specific Target Membrane->Discard Rapid Depolarization (Detergent-like) Lead Lead Candidate TimeKill->Lead >3-log reduction

Caption: Figure 2. Triage workflow to distinguish specific anti-MRSA agents from non-specific membrane disruptors.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] Wayne, PA: CLSI.[2]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Wencewicz, T. A. (2019). "New Antibiotics from Nature’s Chemical Inventory." Nature Reviews Chemistry, 3, 383–394. (Context on hydrophobic tails in antibiotic design).

  • Tale, R. H., et al. (2011).[4] "A novel and efficient protocol for the synthesis of N-benzyl cyclopropylamines." Tetrahedron Letters, 52(2), 256-259.

Sources

Application Notes & Protocols for Amide Bond Formation: Coupling [1-(2-Chlorobenzyl)cyclopropyl]amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of an amide bond is arguably the most critical and frequently utilized reaction in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview and detailed protocols for the coupling of [1-(2-Chlorobenzyl)cyclopropyl]amine, a key structural motif found in various pharmacologically active agents, with a diverse range of carboxylic acids. We delve into the causality behind selecting optimal reaction conditions, compare the most effective coupling reagents, and provide step-by-step, field-proven protocols for researchers and drug development professionals. The methodologies described are designed to be robust, reproducible, and adaptable for both simple and complex molecular scaffolds.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropyl ring is a unique structural motif that has garnered significant attention in pharmaceutical design.[3] Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and lock in specific conformations for optimal target binding.[3][4] Specifically, the cyclopropylamine scaffold is a prevalent feature in a wide array of biologically active compounds, from antibiotics to oncology agents.[4][5][6] The successful and efficient coupling of amines like [1-(2-Chlorobenzyl)cyclopropyl]amine to carboxylic acids is therefore a pivotal step in the synthesis of novel therapeutics.

This document addresses the practical challenges of this transformation. While the target amine is primary, the presence of the cyclopropyl group introduces a degree of steric hindrance that can impede reaction kinetics. Furthermore, the electronic properties of the carboxylic acid partner can vary widely, necessitating a careful and strategic selection of coupling reagents and conditions to ensure high yields and purity.[7][8]

Strategic Selection of Coupling Reagents

The condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires the activation of the carboxylic acid.[9] A multitude of reagents have been developed for this purpose, each with distinct advantages and optimal use cases. The choice of reagent is critical and depends on factors such as substrate steric hindrance, potential for racemization, and cost.[1][9]

Carbodiimide-Based Reagents (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a workhorse reagent for amide bond formation due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[9][10][11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][12]

Causality & Mechanistic Insight: The O-acylisourea intermediate is unstable and can rearrange or racemize. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[9][13] HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-ester. This active ester is less prone to racemization and reacts efficiently with the amine to form the desired amide.[9]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product (R-CO-NH-R') HOBt_Ester->Amide_Product + Amine Amine R'-NH2 ([1-(2-Chlorobenzyl)cyclopropyl]amine) Amine->Amide_Product

Uronium/Aminium Salt-Based Reagents (HATU)

For more challenging couplings, particularly those involving sterically hindered amines or electron-poor carboxylic acids, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the reagents of choice.[14] HATU is renowned for its rapid reaction kinetics, high efficiency, and low rates of racemization.[14]

Causality & Mechanistic Insight: The power of HATU stems from its HOAt (1-hydroxy-7-azabenzotriazole) component. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[14] This active ester is more reactive than the corresponding OBt-ester, leading to faster and more efficient coupling, especially with difficult substrates.[14] The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the primary amine in the coupling step.[9]

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide_Product Amide Product OAt_Ester->Amide_Product + R'-NH2 Amine R'-NH2

Specialized Reagents for Highly Hindered Substrates

In cases where both the amine and carboxylic acid are exceptionally sterically hindered, standard methods may fail.[7][8] For such scenarios, more potent strategies are required:

  • Phosphonium Salts (PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for difficult couplings and are known to minimize racemization.[8]

  • Acyl Fluoride Generation: The in-situ formation of acyl fluorides from carboxylic acids using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can overcome extreme steric hindrance.[7] Acyl fluorides are small and highly reactive, making them ideal for challenging transformations.[7]

Comparative Overview of Common Coupling Conditions

The following table summarizes and compares the most common protocols for coupling [1-(2-Chlorobenzyl)cyclopropyl]amine.

ParameterMethod 1: EDC / HOBt Method 2: HATU Method 3: Acyl Chloride
Reagent(s) EDC·HCl, HOBtHATUOxalyl Chloride or SOCl₂, Pyridine
Typical Equivalents Acid (1.0), Amine (1.1), EDC (1.2), HOBt (1.2)Acid (1.0), Amine (1.1), HATU (1.1)Acid (1.0), Oxalyl Chloride (1.2), Amine (1.2)
Base DIPEA or TEA (2.0 - 3.0 equiv)DIPEA or TEA (2.0 - 3.0 equiv)Pyridine or TEA (2.0 - 3.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF or AcetonitrileAnhydrous DCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Pros Cost-effective, readily available reagents, easy byproduct removal.[9][11]High efficiency, rapid kinetics, low racemization, excellent for hindered substrates.[14][15]Inexpensive, uses common lab reagents.
Cons Can be less effective for highly hindered substrates.Higher cost, moisture sensitive.Harsh conditions (generates HCl), potential for side reactions with sensitive functional groups.[]
Best For Routine couplings, scalable synthesis, cost-sensitive projects.Sterically hindered substrates, valuable starting materials, when speed is critical.Simple, robust substrates where cost is the primary driver.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable starting point for most carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [1-(2-Chlorobenzyl)cyclopropyl]amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) to make a 0.1-0.5 M solution.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), [1-(2-Chlorobenzyl)cyclopropyl]amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[9]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for sterically hindered carboxylic acids or when the EDC/HOBt method provides low yields.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • [1-(2-Chlorobenzyl)cyclopropyl]amine (1.1 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step forms the reactive OAt-ester.[14]

  • Add the [1-(2-Chlorobenzyl)cyclopropyl]amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[14]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often significantly faster than EDC/HOBt.[14]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.[14] These washes remove the tetramethylurea byproduct, excess base, and HOAt.[14]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Workflow for Method Selection and Troubleshooting

Choosing the correct protocol from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting a coupling strategy.

G Start Start: Couple [1-(2-Chlorobenzyl)cyclopropyl]amine with Carboxylic Acid Check_Acid Is the Carboxylic Acid Sterically Hindered or Electron Deficient? Start->Check_Acid EDC_Protocol Use Protocol 1: EDC / HOBt Check_Acid->EDC_Protocol No HATU_Protocol Use Protocol 2: HATU Check_Acid->HATU_Protocol Yes Check_Yield Reaction Complete with Good Yield? EDC_Protocol->Check_Yield Success Success: Proceed to Purification HATU_Protocol->Success Check_Yield->Success Yes Troubleshoot Troubleshoot: - Increase Temperature (40-60 °C) - Switch to HATU (Protocol 2) - Consider Acyl Fluoride Method Check_Yield->Troubleshoot No Troubleshoot->HATU_Protocol

References

  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Benchchem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Gandeepan, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fisher Scientific. Amide Synthesis.
  • Kumar, A., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Aapptec Peptides. Coupling Reagents.
  • Benchchem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Common Organic Chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BroadPharm. Protocol for Amino PEG.
  • ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.
  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
  • ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
  • NIH. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Future Med Chem. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

Sources

Precision Synthesis of Triazine Herbicides: Regioselective Incorporation of Cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-042

Focus Molecule: Cyprazine (2-chloro-4-(cyclopropylamino)-6-(isopropylamino)-s-triazine)

Abstract & Strategic Context

The incorporation of cyclopropylamine moieties into s-triazine scaffolds is a critical transformation in the synthesis of high-value agrochemicals, such as Cyprazine and Cyromazine . The cyclopropyl group imparts unique metabolic stability and lipophilicity profiles compared to standard alkyl chains. However, the synthesis presents a distinct challenge: controlling the stepwise nucleophilic aromatic substitution (


) on the cyanuric chloride core to prevent over-substitution (formation of tris-amino byproducts) or hydrolysis.

This guide details a rigorously validated protocol for the synthesis of Cyprazine (CAS 22936-86-3) . Unlike generic preparations, this workflow emphasizes temperature-gated regioselectivity , ensuring high purity (>95%) of the active herbicide while minimizing the degradation of the labile cyclopropyl ring.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the varying reactivity of the three chlorine atoms on the cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) ring. The reactivity decreases logarithmically with each successive amine substitution due to the donation of electron density from the nitrogen lone pairs into the aromatic ring, deactivating the remaining chlorines.

  • Step 1 (

    
     Displacement):  Occurs at 0°C to 5°C . Exothermic.
    
  • Step 2 (

    
     Displacement):  Occurs at 30°C to 50°C . Requires mild heating.
    
  • Step 3 (

    
     Displacement):  Occurs at >100°C  (Reflux). Avoided in this protocol.
    
Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Process Parameters CC Cyanuric Chloride (Trichloro-s-triazine) INT Intermediate: 2,4-dichloro-6-(isopropylamino)-s-triazine CC->INT Step 1: 0°C Acetone/Water IPA Isopropylamine (Reagent A) IPA->INT CPA Cyclopropylamine (Reagent B) PROD Target Product: Cyprazine CPA->PROD INT->PROD Step 2: 45°C Base (NaOH)

Figure 1: Stepwise displacement strategy. The electron-withdrawing nature of the triazine ring allows for controlled sequential amination.

Critical Process Parameters (CPP)

The success of this synthesis hinges on three variables. Deviations here are the primary cause of batch failure.

ParameterSpecificationScientific Rationale
Temperature (Step 1) 0°C – 5°C Higher temperatures (>10°C) cause immediate formation of di-substituted impurities.
Temperature (Step 2) 40°C – 50°C Cyclopropylamine is sterically strained; insufficient heat leads to incomplete conversion.
pH Control pH 8.0 – 9.0 Cyanuric chloride hydrolyzes rapidly at pH >10 or pH <4. Use Carbonate or dilute NaOH.
Stoichiometry 1.0 : 1.05 Slight excess of amine is permitted, but large excesses promote tri-substitution.
Safety & Handling: Cyclopropylamine

Warning: Cyclopropylamine is a high-risk reagent.[1][2]

  • Volatility: Flash point is -26°C. Vapors are heavier than air and can travel to ignition sources.

  • Toxicity: Corrosive and toxic. It acts as a monoamine oxidase (MAO) inhibitor.

  • Engineering Controls: All transfers must occur in a fume hood. Use a syringe pump or pressure-equalizing dropping funnel for addition.

Experimental Protocol
Materials
  • Cyanuric Chloride (Recrystallized from toluene if yellowed).

  • Isopropylamine (>99%).

  • Cyclopropylamine (>98%).

  • Sodium Hydroxide (20% w/v aqueous solution).

  • Solvent: Acetone (HPLC Grade).

Step 1: Synthesis of Mono-Substituted Intermediate
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Solvation: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL) . Cool the solution to -5°C using an ice/salt bath.

  • Precipitation: Add Crushed Ice (100 g) directly to the acetone solution with vigorous stirring. The cyanuric chloride will precipitate as a fine, reactive suspension.

  • Amine Addition: Mix Isopropylamine (5.9 g, 100 mmol) with water (10 mL). Add this solution dropwise over 30 minutes .

    • Checkpoint: Maintain internal temperature < 2°C .

  • Scavenging: Simultaneously add NaOH (20% aq, 20 mL) dropwise to maintain pH between 7–8.

  • Validation: Stir for 1 hour at 0°C. Analyze aliquot by TLC (Hexane/EtOAc 8:2). Starting material (

    
    ) should disappear; Intermediate (
    
    
    
    ) appears.
Step 2: Synthesis of Cyprazine (Active Ingredient)
  • Heating: Allow the reaction mixture from Step 1 to warm to 20°C .

  • Amine Addition: Add Cyclopropylamine (6.0 g, 105 mmol) dropwise.

  • Reaction Drive: Heat the mixture to 45°C and hold for 3 hours .

    • Note: During this phase, consume the remaining NaOH (approx 20 mL) to neutralize the HCl generated.

  • Quench: Cool to room temperature. Dilute with Water (200 mL) .

  • Isolation: The product typically precipitates as a white solid. Filter under vacuum.

    • Alternative: If oil forms (common with impurities), extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from minimal hot methanol or hexane.

Experimental Workflow Diagram

Workflow Start Start: Cyanuric Chloride in Acetone IceBath Cool to -5°C Add Crushed Ice Start->IceBath AddA Add Isopropylamine (Dropwise, T < 2°C) IceBath->AddA Check1 TLC Check: Mono-sub complete? AddA->Check1 Check1->AddA No (Stir longer) Warm Warm to 20°C Check1->Warm Yes AddB Add Cyclopropylamine (Reagent B) Warm->AddB Heat Heat to 45°C (3 Hours) AddB->Heat Quench Quench with H2O Filter Solid Heat->Quench

Figure 2: Operational workflow for the one-pot, two-step synthesis.

Analytical Validation

To certify the synthesized batch as Cyprazine , the following specifications must be met:

TestExpected ResultNotes
Appearance White crystalline solidYellowing indicates oxidation or hydrolysis products.
Melting Point 68°C – 70°C Sharp range indicates high purity.
HPLC Purity > 98.0%Column: C18. Mobile Phase: ACN/Water (60:40).
Mass Spec (ESI)

Chlorine isotope pattern (

) must be visible (3:1 ratio).
1H NMR

0.6-0.8 (m, 4H, cyclopropyl)
Distinctive multiplets for the cyclopropyl ring protons are diagnostic.
References
  • Gulf Research and Development Co. (1969).[3] Herbicidal triazines and method of use. US Patent 3,451,802.[3]

  • University of Hertfordshire. (2026). Cyprazine: PPDB: Pesticide Properties DataBase. [Link]

  • PubChem. (2025).[3] Cyprazine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2008). General procedures for stepwise nucleophilic substitution of cyanuric chloride. Org. Synth. 2008, 85, 10-14. [Link]

Sources

Application Notes and Protocols: The Weinstock Modification of the Curtius Rearrangement for the Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylamines and the Evolution of the Curtius Rearrangement

Cyclopropylamines are valuable structural motifs in medicinal chemistry and drug discovery. The cyclopropyl group imparts a unique combination of conformational rigidity and metabolic stability, which can significantly enhance the pharmacological properties of drug candidates. It is a key pharmacophore in several classes of therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).

The Curtius rearrangement is a powerful and versatile transformation for the synthesis of amines from carboxylic acids via an isocyanate intermediate. Discovered by Theodor Curtius in 1885, this reaction has been a mainstay in organic synthesis. However, the classical methods for generating the requisite acyl azide intermediate often involve harsh conditions or the isolation of potentially explosive intermediates.

In 1961, Joseph Weinstock reported a significant modification that involved the formation of acyl azides under milder conditions from mixed carboxylic-carbonic anhydrides and sodium azide, avoiding the need to isolate the acyl azide. This represented a significant step forward in the practicality and safety of the Curtius rearrangement.

Further advancements have led to the development of one-pot procedures that are now commonly referred to as modified Curtius rearrangements. Among the most significant of these is the use of diphenylphosphoryl azide (DPPA), a stable, non-explosive liquid reagent. The DPPA method, developed by Yamada, allows for the direct, one-pot conversion of carboxylic acids to their corresponding isocyanates, which can then be trapped in situ by a nucleophile to afford the desired amine, carbamate, or urea. This approach offers enhanced safety, operational simplicity, and broad functional group tolerance, making it a preferred method in modern organic synthesis.

This guide will provide a detailed exploration of the modern, DPPA-mediated Weinstock-type modification of the Curtius rearrangement for the synthesis of cyclopropylamines, offering in-depth mechanistic insights and a field-proven experimental protocol.

Mechanistic Insights: The DPPA-Mediated Curtius Rearrangement

The one-pot conversion of a carboxylic acid to a carbamate using DPPA proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by the activation of the carboxylic acid by DPPA, followed by an intramolecular rearrangement to form the key isocyanate intermediate, which is then trapped by an alcohol to yield the stable carbamate.

The overall transformation can be visualized as follows:

DPPA-Mediated Curtius Rearrangement cluster_activation Activation & Acyl Azide Formation cluster_rearrangement Rearrangement cluster_trapping Nucleophilic Trapping Carboxylic_Acid Cyclopropanecarboxylic Acid Mixed_Anhydride Mixed Carboxylic-Phosphoric Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + DPPA - Diphenylphosphate DPPA DPPA Acyl_Azide Cyclopropyl Acyl Azide (in situ) Mixed_Anhydride->Acyl_Azide + Azide anion Isocyanate Cyclopropyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ) - N2 Carbamate Protected Cyclopropylamine (e.g., Boc-Cyclopropylamine) Isocyanate->Carbamate + Alcohol Alcohol Alcohol (e.g., t-BuOH)

Caption: Mechanism of the DPPA-mediated Curtius rearrangement.

The key mechanistic steps are:

  • Activation of the Carboxylic Acid: The reaction commences with the attack of the carboxylate on the phosphorus atom of DPPA, forming a mixed carboxylic-phosphoric anhydride intermediate and displacing an azide ion.

  • Formation of the Acyl Azide: The displaced azide ion then acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride to form the cyclopropyl acyl azide in situ. This step eliminates diphenylphosphate as a byproduct.

  • The Curtius Rearrangement: Upon heating, the cyclopropyl acyl azide undergoes the critical rearrangement step. This is a concerted process where the cyclopropyl group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of dinitrogen gas (N₂). This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. The product of this step is the highly reactive cyclopropyl isocyanate.

  • Nucleophilic Trapping of the Isocyanate: The cyclopropyl isocyanate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture. In the context of synthesizing a stable, protected amine, an alcohol such as tert-butanol is commonly used. The alcohol attacks the electrophilic carbonyl carbon of the isocyanate to form the corresponding carbamate (in this case, a Boc-protected cyclopropylamine).

Experimental Protocol: Synthesis of N-Boc-Cyclopropylamine from Cyclopropanecarboxylic Acid

This protocol details a robust and scalable procedure for the synthesis of N-tert-butoxycarbonyl-cyclopropylamine (Boc-cyclopropylamine) from cyclopropanecarboxylic acid using DPPA in a one-pot reaction.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Cyclopropanecarboxylic AcidC₄H₆O₂86.0910.01.0
Diphenylphosphoryl Azide (DPPA)C₁₂H₁₀N₃O₃P275.2111.01.1
Triethylamine (Et₃N)C₆H₁₅N101.1911.01.1
tert-Butanol (t-BuOH)C₄H₁₀O74.1220.02.0
Anhydrous TolueneC₇H₈92.1450 mL-
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Start: Oven-dried glassware under inert atmosphere Reagents Charge flask with cyclopropanecarboxylic acid, anhydrous toluene, and tert-butanol Start->Reagents Base_Addition Add triethylamine at room temperature Reagents->Base_Addition DPPA_Addition Add DPPA dropwise at room temperature Base_Addition->DPPA_Addition Heating Heat the reaction mixture to reflux (approx. 85-95 °C) and monitor reaction progress (TLC, IR) DPPA_Addition->Heating Cooling Cool the reaction mixture to room temperature Heating->Cooling Workup Aqueous workup: - Quench with saturated NaHCO₃ - Separate layers - Extract aqueous layer with ethyl acetate Cooling->Workup Drying Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ Workup->Drying Concentration Filter and concentrate under reduced pressure Drying->Concentration Purification Purify the crude product by silica gel column chromatography Concentration->Purification Product Obtain pure N-Boc-cyclopropylamine Purification->Product

Caption: Workflow for the synthesis of N-Boc-cyclopropylamine.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (10.0 mmol, 0.86 g).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (50 mL) and tert-butanol (20.0 mmol, 1.88 mL) to the flask. Stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • Base Addition: Under an inert atmosphere (N₂ or Ar), add triethylamine (11.0 mmol, 1.53 mL) to the reaction mixture.

  • DPPA Addition: Add diphenylphosphoryl azide (DPPA) (11.0 mmol, 2.37 mL) dropwise to the stirred solution at room temperature. Caution: Although DPPA is relatively stable, it is an azide and should be handled with appropriate care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (the temperature of the heating mantle should be set to approximately 95-100 °C). The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete (as indicated by TLC analysis showing consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-cyclopropylamine.

Pro-Tips and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is heated to a sufficient temperature to induce the rearrangement. Monitor the reaction by TLC until the starting material is consumed.
Premature hydrolysis of the isocyanate.
Formation of a White Precipitate (Symmetrical Urea) Presence of water in the reaction mixture.Rigorously dry all solvents and reagents before use. Use oven-dried glassware. The presence of water leads to the formation of cyclopropylamine, which then reacts with the cyclopropyl isocyanate to form 1,3-dicyclopropylurea, a common and often insoluble byproduct.
Difficulty in Purification Residual diphenylphosphate byproducts.The aqueous workup with NaHCO₃ helps to remove some of the acidic phosphorus byproducts. Careful column chromatography is often sufficient for complete removal.
Slow or Stalled Reaction Insufficient temperature.The rearrangement of the acyl azide to the isocyanate is a thermal process. Ensure the reaction is maintained at a gentle reflux.

Conclusion

The Weinstock modification of the Curtius rearrangement, particularly the modern iteration utilizing DPPA, provides a safe, efficient, and versatile method for the synthesis of cyclopropylamines from readily available cyclopropanecarboxylic acids. This one-pot procedure, which avoids the isolation of hazardous intermediates, is well-suited for applications in drug discovery and development where access to novel amine building blocks is critical. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably synthesize protected cyclopropylamines, paving the way for the exploration of new chemical space in the pursuit of innovative therapeutics.

References

  • Pavan Kumar, C. S., & Dubey, P. K. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. RSC Advances, 5(115), 94695-94717. [Link]

  • Weinstock, J. (1961). A Modified Curtius Reaction. The Journal of Organic Chemistry, 26(9), 3511. [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Kaur, H., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 14(10), 846–866. [Link]

  • Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. ISU ReD: Research and eData. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from Organic Syntheses. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from Longdom Publishing. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry. [Link]

  • Almac. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from Almac. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylamine.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Organic Syntheses. (2008, April 11). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

  • Weinstock, J. (1961). Notes- A Modified Curtious Reaction. The Journal of Organic Chemistry, 26(9), 3511. [Link]

  • Organic Reactions. (n.d.). Curtius Rearrangement - Common Conditions. Retrieved from Organic Reactions. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from Wikipedia. [Link]

Validation & Comparative

Mechanism-based inactivation of Monoamine Oxidase (MAO) by cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism-based inactivation of Monoamine Oxidase (MAO) by cyclopropylamines Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopropylamines (CPAs), exemplified by tranylcypromine (TCP), represent a distinct class of mechanism-based ("suicide") inhibitors of Monoamine Oxidase (MAO). Unlike reversible competitive inhibitors, CPAs exploit the enzyme's own catalytic machinery to generate a reactive species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor.

This guide dissects the single-electron transfer (SET) mechanism unique to CPAs, compares their kinetic profiles against propargylamine and hydrazine alternatives, and provides a validated workflow for determining the inactivation constants (


 and 

).

Part 1: Mechanistic Architecture

The Single-Electron Transfer (SET) Pathway

As an application scientist, it is critical to understand that CPAs do not function through the standard hydride transfer mechanism used by physiological substrates (e.g., dopamine). Instead, they function as "radical clocks."

The driving force of this inactivation is the release of ring strain (~27 kcal/mol) inherent in the cyclopropyl moiety.

The Cascade:
  • Substrate Binding: The CPA binds reversibly to the active site (

    
    ).
    
  • Single Electron Transfer (SET): The amine lone pair transfers one electron to the oxidized FAD, generating an aminium radical cation and a flavin semiquinone .

  • Ring Opening: The cyclopropyl ring, now destabilized, opens rapidly to form a primary carbon radical.

  • Covalent Capture: This carbon radical attacks the flavin semiquinone (typically at the N5 or C4a position) or an active site amino acid (cysteine), forming a stable covalent adduct.

  • Enzyme Death: The FAD is permanently modified and cannot re-oxidize; the enzyme is catalytically dead.

Visualization: The SET Radical Mechanism

The following diagram illustrates the critical divergence from normal turnover.

MAO_CPA_Mechanism Start MAO-FAD (Ox) + Cyclopropylamine Complex Michaelis Complex (E·I) Start->Complex Reversible Binding (KI) SET_Step SET Event (Rate Limiting) Complex->SET_Step Radical_Pair Aminium Radical Cation + FAD Semiquinone SET_Step->Radical_Pair 1e- Transfer Ring_Open Ring Opening (Strain Release) Radical_Pair->Ring_Open Radical Clock Adduct Covalent Adduct (N5-Flavin or Cys) Ring_Open->Adduct Inactivation (kinact) Turnover Product Release (Turnover) Ring_Open->Turnover Partitioning (<1%)

Figure 1: The Single-Electron Transfer (SET) mechanism. Note the "Partitioning" path; efficient CPAs minimize this pathway, ensuring the radical reacts with the enzyme rather than escaping as product.

Part 2: Comparative Performance Analysis

When selecting an inhibitor for assay development or clinical translation, the distinction between CPAs, Propargylamines, and Hydrazines is fundamental.

Comparative Data Table
FeatureCyclopropylamines (e.g., Tranylcypromine)Propargylamines (e.g., Selegiline)Hydrazines (e.g., Phenelzine)
Mechanism Single Electron Transfer (SET)

Ring Open Radical
Proton Abstraction/SET

Allene Formation
Diazene intermediate

Radical formation
Target Adduct FAD (N5 or C4a) or CysteineFAD (N5)FAD (N5)
Selectivity Non-selective (MAO-A & B)MAO-B Selective (at low doses)Non-selective
Reversibility Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Partition Ratio Low (~1-10)ModerateHigh (variable)

(MAO-B)
~0.2 min

~3.5 min

Lower efficiency
Clinical Washout 2-3 weeks (requires protein resynthesis)2-3 weeks2-3 weeks

Key Insight: While Selegiline exhibits higher affinity and selectivity for MAO-B, Tranylcypromine (TCP) is a more "brute force" inactivator due to the high energy release of the cyclopropyl ring opening. The lower


 of TCP compared to Selegiline reflects lower initial affinity (

), not necessarily slower chemical inactivation steps.

Part 3: Experimental Validation (The Kitz-Wilson Protocol)

To rigorously characterize a CPA, you cannot use standard IC50 curves because inhibition is time-dependent. You must determine


 (affinity) and 

(max rate of inactivation) using the Kitz and Wilson method.
Workflow Diagram

Kitz_Wilson_Protocol Step1 1. Pre-incubation [E] + [I] (varying conc) Step2 2. Aliquot Removal At times t = 0, 5, 10... 60 min Step1->Step2 Incubate Step3 3. Dilution Into 100x Volume of Substrate Step2->Step3 Stop Reaction Step4 4. Measure Velocity (v) Determine % Activity Remaining Step3->Step4 Assay Step5 5. Primary Plot ln(% Activity) vs Time Step4->Step5 Calculate k_obs Step6 6. Secondary Plot 1/k_obs vs 1/[I] Step5->Step6 Determine KI & kinact

Figure 2: Step-by-step workflow for determining kinetic constants of mechanism-based inhibitors.

Detailed Protocol

Reagents:

  • Enzyme: Recombinant Human MAO-A or MAO-B (1 mg/mL stock).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Inhibitor: Tranylcypromine (dissolved in buffer, fresh).

Step 1: Pre-incubation (The Inactivation Phase)

  • Prepare 5-7 concentrations of the CPA inhibitor (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include a "0
    
    
    M" solvent control.
  • Mix Enzyme + Inhibitor in potassium phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Critical Control: Ensure the volume of inhibitor added is small (<1%) to prevent solvent effects.

Step 2: Time-Point Sampling

  • At defined intervals (e.g., 0, 5, 10, 20, 30, 60 min), remove an aliquot from the pre-incubation mix.

Step 3: Activity Assay (The Measurement Phase)

  • Immediately dilute the aliquot (at least 1:50 or 1:100) into a cuvette containing a saturating concentration of substrate (e.g., 5x

    
     of Kynuramine).
    
    • Why? The massive dilution and high substrate concentration prevent any remaining free inhibitor from binding competitively during the measurement. Only enzyme that is already covalently dead will fail to show activity.

  • Measure the initial velocity (

    
    ) for 2-5 minutes.
    

Step 4: Data Analysis

  • Primary Plot: Plot

    
     vs. 
    
    
    
    for each inhibitor concentration.
    • Result: A series of straight lines. The negative slope of each line is

      
       (observed inactivation rate).
      
  • Secondary Plot (Kitz-Wilson): Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • y-intercept:

      
       (The inverse of the maximum inactivation rate).
      
    • x-intercept:

      
       (The negative inverse of the affinity constant).
      

Part 4: Data Interpretation & Pitfalls

Partition Ratio ( )

The partition ratio is the number of turnover events (product formation) that occur per inactivation event.



  • Ideal CPA:

    
    . Every binding event leads to death.
    
  • Typical TCP:

    
    . Very efficient.
    
  • Significance: If

    
     is high, you generate toxic metabolites (from the turnover) without killing the target enzyme efficiently.
    
Spectral Verification

To confirm the covalent adduct is FAD-based (and not just a tight-binding complex), perform a spectral scan.

  • Observation: The characteristic oxidized flavin peaks (375 nm and 450 nm) will bleach (decrease) and a new absorbance band may appear at ~340-360 nm (N5-adduct) or ~390 nm (C4a-adduct), depending on the specific CPA derivative.

  • Dialysis Check: Dialyze the enzyme-inhibitor complex for 24 hours. If activity does not recover, the inhibition is irreversible/covalent.

References

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine.[3][4] Biochemistry.

  • Binda, C., et al. (2011). Structures of Human Monoamine Oxidase B Complexes with Chromone Derivatives. BMC Structural Biology. (Provides structural context for the active site).

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins as targets in medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. (Review of kinetic parameters).

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry. (The foundational method for k_inact/KI).

  • Malcomson, T., et al. (2015).[5] Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules. (Specific kinetic values for Tranylcypromine).

Sources

HPLC purity analysis method for chlorobenzyl cyclopropylamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Criticality of Intermediate Purity in Ticagrelor Synthesis

In the development of antiplatelet therapies, specifically Ticagrelor, the intermediate trans-N-(2-chlorobenzyl)-2-cyclopropylamine acts as a pivotal scaffold. Its purity is not merely a specification compliance issue but a direct determinant of the final drug substance's yield and safety profile.

The primary analytical challenge lies in the structural isomerism :

  • Regioisomers: Separation of the target 2-chlorobenzyl form from potential 3- or 4-chlorobenzyl impurities originating from raw material contamination.

  • Stereoisomers: Differentiating the active trans-isomer from the inactive cis-isomer.

Standard C18 alkyl-bonded phases often struggle to resolve the regioisomers due to identical hydrophobicity. This guide presents a comparative analysis demonstrating why a Phenyl-Hexyl stationary phase offers superior selectivity through


-

interactions, outperforming legacy C8/C18 methods.

Comparative Methodology: The Shift from Alkyl to Phenyl Phases

We evaluated three distinct chromatographic approaches. The data below synthesizes experimental outcomes from process validation studies.

Method A: Legacy Standard (C18)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Status: Common baseline, but lacks shape selectivity for aromatic isomers.

Method B: The Optimized Protocol (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Steric selectivity.
  • Status: Recommended. The phenyl ring on the ligand interacts with the chlorobenzene moiety of the analyte, enhancing resolution of positional isomers.

Method C: Alternative (C8)
  • Mechanism: Lower hydrophobicity than C18.

  • Status: Cited in early literature (e.g., Eur. J. Pharm.[] Sci.) for Ticagrelor, but less effective for this specific intermediate's isomer resolution.

Performance Comparison Table
ParameterMethod A (C18 Standard)Method B (Phenyl-Hexyl)Method C (C8 Legacy)
Stationary Phase C18 (Octadecyl) 5µmCore-Shell Phenyl-Hexyl 2.7µm C8 (Octyl) 5µm
Resolution (

) (2-Cl vs 4-Cl)
1.2 (Co-elution risk)3.5 (Baseline separation) 1.1
Tailing Factor (

)
1.41.05 1.3
LOD (µg/mL) 0.50.1 0.8
Run Time 15 min8 min 18 min
Selectivity Driver Hydrophobicity only

-

Interaction
Hydrophobicity

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a core-shell column reduces backpressure while maintaining UPLC-like efficiency on standard HPLC systems.

Reagents & Equipment
  • Instrument: Agilent 1200/1260 or Waters Alliance (must handle up to 600 bar).

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Milli-Q Water.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Critical for viscosity and kinetic mass transfer).

  • Detection: UV @ 260 nm (Targeting the benzyl chromophore).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
6.04060Linear Ramp
7.01090Wash
7.19010Re-equilibration
10.09010End
System Suitability Testing (SST) Criteria

To ensure "Trustworthiness," the system must pass these checks before sample analysis:

  • USP Plate Count: > 50,000 plates/meter.

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between the Main Peak and the nearest impurity (usually the cis-isomer or 4-chloro regioisomer).

  • RSD (n=6): < 2.0% for peak area.

Mechanistic Insight & Visualization

Why does the Phenyl-Hexyl column succeed where C18 fails?

The separation relies on the "Pi-Electron Overlap" . The 2-chlorobenzyl group is electron-deficient due to the electronegative chlorine atom. The phenyl ring of the stationary phase is electron-rich. This creates a specific donor-acceptor interaction. Crucially, the position of the chlorine atom (ortho vs. para) alters the steric availability of the benzene ring to interact with the stationary phase, creating a retention time difference that hydrophobicity alone cannot distinguish.

Workflow Diagram: Method Development Logic

MethodLogic Start Start: Impurity Profiling N-(2-chlorobenzyl)-2-cyclopropylamine Choice1 Select Stationary Phase Start->Choice1 C18 Option A: C18 Column (Hydrophobic Interaction) Choice1->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice1->Phenyl Optimized Approach ResultC18 Outcome: Poor Resolution 2-Cl and 4-Cl co-elute C18->ResultC18 ResultPhenyl Outcome: High Resolution Distinct separation of Regioisomers Phenyl->ResultPhenyl ResultC18->Phenyl Method Failure -> Switch Validation Validation (ICH Q2) Specificity & Accuracy ResultPhenyl->Validation Final Final QC Method Validation->Final

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over C18 to resolve chloro-positional isomers.

Critical Analysis of Alternatives

Why not HILIC?

While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar amines, the chlorobenzyl group renders this intermediate significantly lipophilic. HILIC would result in early elution and poor retention, making it unsuitable for impurity profiling where trace hydrophobic degradants must be quantified.

Why not GC (Gas Chromatography)?

While the amine is volatile enough for GC, the thermal stress of the injection port can induce degradation (cyclopropyl ring opening) or cis-trans isomerization, leading to false impurity profiles. HPLC at moderate temperatures (35°C) preserves the stereochemical integrity of the sample.

References

  • Bueno, L. M., et al. (2017).[] "HPLC method for simultaneous analysis of ticagrelor and its organic impurities."[][2][4] European Journal of Pharmaceutical Sciences.

  • Yayé, H. S., et al. (2015).[] "Identification of the major degradation pathways of ticagrelor." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Przybyciel, M. (2014).[5] "Novel Phases for HPLC Separations." LCGC North America.

Sources

Ortho vs. Para: A Comparative Analysis of the Potency of 2-Chlorobenzyl and 4-Chlorobenzyl Cyclopropylamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Structure-Activity Relationship and its Implications for Drug Design

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds, including monoamine oxidase (MAO) inhibitors.[1] The addition of a substituted benzyl group to the cyclopropylamine core introduces further opportunities for molecular interactions with biological targets, making the position of the substituent a critical determinant of activity.

The Critical Influence of Chlorine Substitution on Potency

The position of the chlorine atom on the benzyl ring—ortho (2-position) versus para (4-position)—can significantly impact the molecule's electronic distribution, steric hindrance, and overall conformation. These factors, in turn, dictate how the molecule binds to its biological target.

Electronic Effects: The chlorine atom is an electron-withdrawing group. In the para position, its electronic influence is exerted through both inductive and resonance effects, which can affect the pKa of the amine and the overall electron density of the aromatic ring. In the ortho position, the inductive effect is more pronounced due to proximity to the benzyl-cyclopropyl linkage, and steric interactions can also come into play, potentially influencing the preferred conformation of the molecule.

Steric Hindrance: A chlorine atom in the ortho position introduces greater steric bulk near the point of attachment to the cyclopropylamine. This can either facilitate or hinder binding to a receptor or enzyme active site, depending on the specific topography of the target. In contrast, a para-substituent is more remote and less likely to cause direct steric clashes, allowing for potentially more flexible binding orientations.

Insights from Structure-Activity Relationship (SAR) Studies

While a direct comparative study is elusive, SAR studies on related N-substituted cyclopropylamines and other benzyl-substituted ligands offer valuable insights. For instance, studies on MAO inhibitors have shown that the nature and position of substituents on the aromatic ring of N-benzylcyclopropylamines are crucial for both potency and selectivity for MAO-A versus MAO-B isoforms.[2][3]

Similarly, research on antagonists for various G protein-coupled receptors (GPCRs) has demonstrated that positional isomerism of halogen substituents on a phenyl ring can lead to orders of magnitude differences in binding affinity and functional activity. For example, studies on chlorophenyl-benzodiazepine analogues as AMPAR antagonists have highlighted the differential effects of ortho versus meta chloro-substitution.[4]

Based on these general principles, it is plausible that 2-chlorobenzyl and 4-chlorobenzyl cyclopropylamine analogues would exhibit distinct potencies and selectivities for a given biological target. The optimal position of the chlorine atom would be highly dependent on the specific architecture of the binding site.

Hypothetical Binding Scenarios

To visualize the potential differences in binding, consider the following hypothetical scenarios at a receptor active site:

  • Scenario 1: A sterically constrained binding pocket. If the active site has a narrow channel leading to the binding pocket, the bulkier 2-chloro analogue may be unable to adopt the optimal conformation for high-affinity binding, leading to lower potency compared to the 4-chloro analogue.

  • Scenario 2: A binding pocket with a specific hydrophobic sub-pocket. If the active site contains a hydrophobic pocket that can accommodate the chlorine atom, the position of the substituent becomes critical. If this pocket is located adjacent to the benzyl ring's point of attachment, the 2-chloro isomer might exhibit higher potency. Conversely, if the pocket is situated at the distal end of the benzyl ring, the 4-chloro isomer would be favored.

  • Scenario 3: Involvement of halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich atom (e.g., oxygen, nitrogen). The ability of the 2-chloro versus 4-chloro substituent to form a productive halogen bond within the active site would be highly dependent on the location of a suitable halogen bond acceptor, thus influencing potency.

Experimental Protocols for Comparative Potency Determination

To definitively assess the comparative potency of 2-chlorobenzyl and 4-chlorobenzyl cyclopropylamine analogues, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Synthesis of 2-Chlorobenzyl and 4-Chlorobenzyl Cyclopropylamine Analogues

The synthesis of these target compounds can be achieved through reductive amination of cyclopropanecarboxaldehyde with the corresponding 2-chloro or 4-chlorobenzylamine, or by N-alkylation of cyclopropylamine with the appropriate chlorobenzyl halide.

Protocol 1: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and either 2-chlorobenzylamine or 4-chlorobenzylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(chlorobenzyl)cyclopropylamine.

Biological Evaluation: Receptor Binding and Functional Assays

To compare the potency of the synthesized analogues, radioligand binding assays and functional assays are essential. The choice of receptor or enzyme target will depend on the therapeutic area of interest. For the purpose of this guide, we will outline a protocol for a competitive radioligand binding assay targeting a generic G protein-coupled receptor (GPCR) and a functional cAMP assay.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor. Homogenize the cells in a buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compounds (2-chlorobenzyl and 4-chlorobenzyl cyclopropylamine analogues).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Protocol 3: Functional cAMP Assay

  • Cell Culture: Culture a suitable cell line expressing the target GPCR (e.g., a Gs-coupled receptor) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: For antagonist assays, pre-incubate with the test compounds before stimulating the cells with a known agonist of the receptor. For agonist assays, directly stimulate with the test compounds.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation and Visualization

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Potency of 2-Chlorobenzyl vs. 4-Chlorobenzyl Cyclopropylamine Analogues at Target X

CompoundStructureReceptor Binding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)
2-Chlorobenzyl Cyclopropylamine Hypothetical DataHypothetical Data
4-Chlorobenzyl Cyclopropylamine Hypothetical DataHypothetical Data

Workflow Visualization

The experimental workflow for determining the comparative potency can be visualized using the following diagram:

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Starting Materials (Cyclopropanecarboxaldehyde, 2/4-Chlorobenzylamine) s2 Reductive Amination s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Radioligand Binding Assay s4->b1 b2 Functional cAMP Assay s4->b2 d1 Determine Ki values b1->d1 d2 Determine EC50/IC50 values b2->d2 d3 Comparative Potency Analysis d1->d3 d2->d3

Caption: Experimental workflow for the synthesis and comparative biological evaluation of chlorobenzyl cyclopropylamine analogues.

Signaling Pathway Visualization

For a hypothetical Gs-coupled receptor target, the functional assay would probe the following signaling pathway:

G Ligand Ligand (Agonist/Antagonist) Receptor GPCR (Target X) Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade

Caption: Simplified Gs-coupled protein receptor signaling pathway.

Conclusion

References

  • Mkpenie, V. N., Mkpenie, I. V., & Essien, E. E. (2025, August 9). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. ResearchGate. [Link]

  • Chaurasiya, B., et al. (1990, March 1). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. R Discovery. [Link]

  • Kumar, A., & Sharma, S. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Mathew, B., et al. (2019, March 27). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC. [Link]

  • Taleb, R. H., et al. (2020, February 13). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PubMed. [Link]

  • Glennon, R. A., et al. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

  • Brandt, S. D., et al. (n.d.). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PMC. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Perrone, R., et al. (1998, November 19). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. [Link]

  • Edmont, D., et al. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for [1-(2-Chlorobenzyl)cyclopropyl]amine Hydrochloride

[1]

Executive Summary

[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride is a halogenated amine salt commonly used as a pharmaceutical intermediate. Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of the chlorine atom on the benzyl ring.

Immediate Action Items:

  • Segregation: NEVER mix with non-halogenated solvents.

  • Incompatibility: Do NOT mix with strong bases (liberates volatile free amine) or strong oxidizers.

  • Classification: Treat as RCRA Hazardous Waste (potentially Toxic/Corrosive).

Chemical Characterization & Hazard Assessment

To dispose of a chemical safely, one must understand its latent hazards beyond the Safety Data Sheet (SDS).

FeatureChemical ImplicationDisposal Consequence
Halogenated Aromatic Contains a Chlorine (Cl) atom on the benzyl ring.MANDATORY SEGREGATION. Must be incinerated in facilities equipped with scrubbers to prevent dioxin and HCl formation.
Amine Hydrochloride Salt The compound is the acidic salt form (

).
Aqueous solutions may be acidic (pH < 5). Do not mix with bleach (formation of chloramines).
Cyclopropyl Ring Strained ring system.Generally stable in salt form, but avoid high heat or shock in dry, pure form.[1]
The "Why" Behind the Protocol

As a Senior Scientist, I emphasize that the hydrochloride designation is critical. While amines are generally basic, this is a salt.[1] Adding this compound to a high-pH waste stream (a common error) will deprotonate the salt, liberating the free [1-(2-Chlorobenzyl)cyclopropyl]amine.[1] Free cyclopropylamines are often volatile, malodorous, and can possess different toxicological profiles than their salts. Always maintain the salt form during disposal.

Pre-Disposal Stabilization & Segregation[1]

Effective waste management begins at the bench, not the loading dock.

Segregation Rules
  • Halogenated Stream: Due to the chlorobenzyl group, this must go into the Halogenated Waste stream. Mixing it with non-halogenated fuels increases disposal costs significantly and violates EPA compliances in many jurisdictions.

  • No Oxidizers: Segregate from nitric acid, perchlorates, or peroxides.[1] Amines + Oxidizers = Fire/Explosion hazard.

  • No Strong Bases: Keep away from caustic waste (NaOH, KOH) to prevent fume generation.[1]

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the material ends up in the correct regulatory bin.

WasteDecisionStartWaste Material:[1-(2-Chlorobenzyl)cyclopropyl]amine HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidHaloCheckContains Halogens?(Yes, intrinsic Cl atom)Solid->HaloCheckSolventCheckSolvent Type?Liquid->SolventCheckBinLiqHaloBin B: Liquid Halogenated WasteSolventCheck->BinLiqHaloOrganic SolventSolventCheck->BinLiqHaloAqueous (Treat as Chem Contaminated)BinSolidBin A: Solid Hazardous Waste(Trace Halogenated)HaloCheck->BinSolidSegregate

Caption: Decision matrix for segregating [1-(2-Chlorobenzyl)cyclopropyl]amine HCl based on physical state.

The Disposal Workflow (Standard Operating Procedure)

Scenario A: Disposing of Pure Solid (Expired/Surplus)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "[1-(2-Chlorobenzyl)cyclopropyl]amine HCl" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in a secondary containment tray within a cool, dry chemical cabinet until pickup.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • pH Check: If the solution is aqueous, check pH.[1] If < 2 or > 12.5, it is a D002 (Corrosive) waste.[1]

  • Consolidation: Pour into the Halogenated Solvents carboy (typically blue or yellow safety cans, depending on facility color coding).

    • Critical: Ensure the carboy material is compatible (HDPE or Fluorinated HDPE are standard).

  • Log It: Record the volume and concentration on the waste log. This is vital for the disposal vendor to determine the BTU value and chlorine content for incineration.

Regulatory Compliance (RCRA/EPA)[1]

In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • This compound is likely not explicitly "Listed" (P or U list) unless it is a specific commercial product name.

    • Therefore, it is classified by Characteristic .[1]

  • Potential EPA Waste Codes:

    • D002 (Corrosive): If disposed of as an acidic aqueous solution.

    • D003 (Reactive): Unlikely for the salt, but possible for the cyclopropyl moiety under extreme conditions (rare).

    • Halogenated Organic Requirements: Under 40 CFR 268 (Land Disposal Restrictions), halogenated organics generally require destruction via hazardous waste incineration (HWI) rather than fuel blending.[1]

Emergency Spill Procedures

Accidents happen. This protocol ensures containment and minimizes exposure.

Diagram 2: Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(Is it > 100g?)Spill->AssessMinorMinor Spill(<100g / <100mL)Assess->MinorMajorMajor Spill(Evacuate & Call EHS)Assess->MajorPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatMinor->PPEAbsorbAbsorb/NeutralizeUse Vermiculite or Chem PadPPE->AbsorbCleanDouble Bag WasteLabel as HazardousAbsorb->Clean

Caption: Immediate response workflow for laboratory spills of amine salts.

Spill Cleanup Steps:

  • Isolate: Demarcate the area.

  • PPE: Wear double nitrile gloves (amines can permeate), safety goggles, and a lab coat.[1]

  • Absorb:

    • For Liquids: Use vermiculite or a universal spill pad.

    • For Solids: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop.[1]

  • Decontaminate: Wipe the surface with a mild detergent and water. Avoid bleach (risk of reaction with amine residues).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.